1-(3,4-dichlorobenzyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
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Description
1-(3,4-dichlorobenzyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C16H13Cl2N3O2S and its molecular weight is 382.26. The purity is usually 95%.
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Biological Activity
1-(3,4-dichlorobenzyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS: 338782-99-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available data on its pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is C16H13Cl2N3O2S, with a molecular weight of 382.27 g/mol. Its structure features a thiazole ring and a pyridinecarboxamide moiety, which are critical for its biological activity.
Antibacterial Activity
Research has shown that this compound exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Bacteria | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.125 |
Escherichia coli | 0.25 |
Pseudomonas aeruginosa | 0.5 |
Klebsiella pneumoniae | 1 |
These results suggest that the compound could be a potential candidate for developing new antibacterial agents.
Antifungal Activity
The compound also demonstrates antifungal activity against various fungi, including Candida albicans and Aspergillus niger. The antifungal mechanism may involve disruption of cell wall synthesis or interference with ergosterol biosynthesis.
Fungi | MIC (μg/mL) |
---|---|
Candida albicans | 0.5 |
Aspergillus niger | 1 |
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown promise in cancer research. Studies indicate that it may inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Breast Cancer Cell Lines
A study evaluating the effects of the compound on MCF-7 breast cancer cells revealed that it significantly reduced cell viability in a dose-dependent manner:
Concentration (μM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
25 | 50 |
50 | 30 |
The IC50 value was determined to be approximately 20 μM, indicating moderate potency against breast cancer cells.
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
- Cell Cycle Interference : In cancer cells, it may disrupt the normal cell cycle progression leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : It might induce oxidative stress in microbial cells, contributing to its antibacterial effects.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2S/c17-12-4-3-10(8-13(12)18)9-21-6-1-2-11(15(21)23)14(22)20-16-19-5-7-24-16/h1-4,6,8H,5,7,9H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUMMYKCYDQHBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.